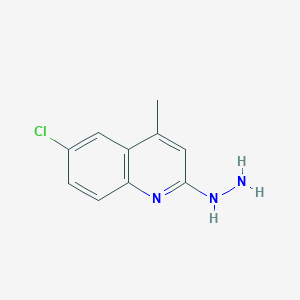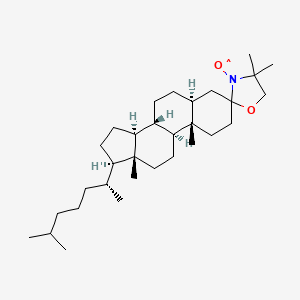![molecular formula C8H8BrNO3S B1349789 Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate CAS No. 227958-47-6](/img/structure/B1349789.png)
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is an organic compound with the molecular formula C8H8BrNO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromoacetyl group and a carboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by acylation. One common method starts with the bromination of methyl thiophene-2-carboxylate to introduce the bromoacetyl group. This is followed by the reaction with an amine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromoacetyl group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as amides or thioethers.
Oxidation: Oxidized thiophene derivatives.
Hydrolysis: Thiophene-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can alter the function of the target molecule, leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Similar structure but lacks the bromoacetyl group.
Methyl 3-bromothiophene-2-carboxylate: Similar but without the amino group.
Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring.
Uniqueness
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZGLXSVAJXQTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371626 |
Source


|
| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-47-6 |
Source


|
| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)













